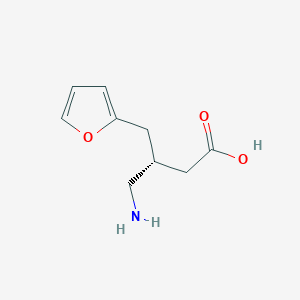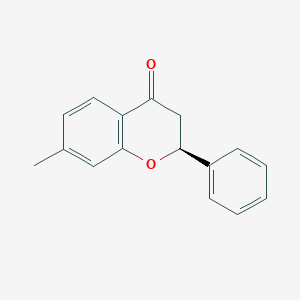
(S)(+)-7-methyl-2-phenylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)(+)-7-methyl-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential pharmacological properties. This compound is part of the chromanone family, which is characterized by a benzopyran ring system. It has been studied for its potential as a selective monoamine oxidase-B inhibitor, which makes it a candidate for treating neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone structure. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic compounds
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, organometallic complexes
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly monoamine oxidase-B.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease due to its selective inhibition of monoamine oxidase-B.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (S)(+)-7-methyl-2-phenylchroman-4-one involves its interaction with monoamine oxidase-B, an enzyme responsible for the breakdown of monoamines in the brain. By inhibiting this enzyme, the compound increases the levels of monoamines, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase-B, where the compound binds and prevents the enzyme from catalyzing the oxidation of monoamines .
Comparison with Similar Compounds
(S)(+)-7-methyl-2-phenylchroman-4-one can be compared with other flavonoid derivatives such as:
- 7-methoxyflavone
- 7-hydroxyflavone
- 7-ethoxyflavone
These compounds share a similar benzopyran ring system but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific chiral configuration and its potent inhibition of monoamine oxidase-B, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2S)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m0/s1 |
InChI Key |
FNOKOVWLKVWYRY-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)C[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




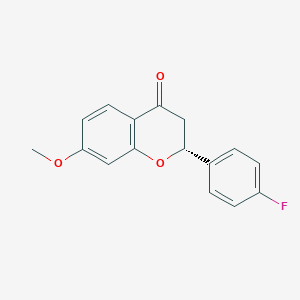
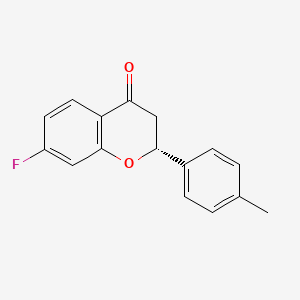
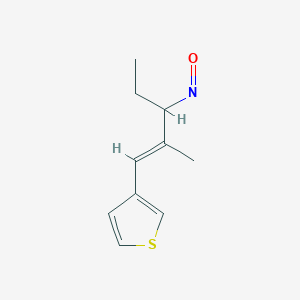
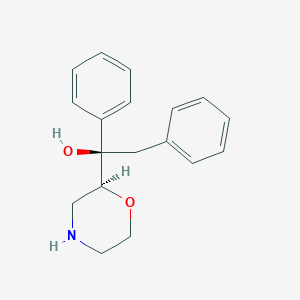
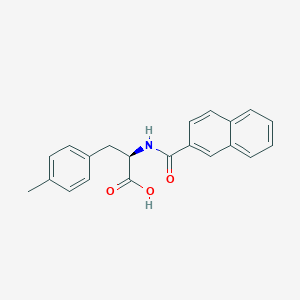

![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)
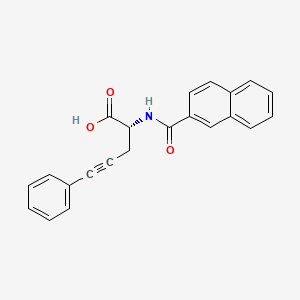
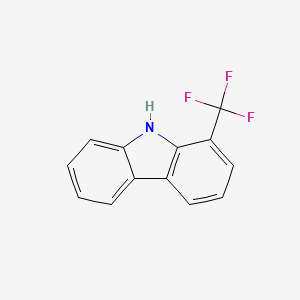
![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
